A Technical Guide to the Physicochemical Characterization of 4-Methyl-3-nitroaniline
A Technical Guide to the Physicochemical Characterization of 4-Methyl-3-nitroaniline
A Note on Chemical Nomenclature: This guide focuses on the physical properties of 4-Methyl-3-nitroaniline (CAS No. 119-32-4). The initial topic requested was "N,N,4-trimethyl-3-nitroaniline." However, verifiable physical property data in the public domain corresponds to the former compound. The structural difference is significant: 4-Methyl-3-nitroaniline possesses a primary amine (-NH2) group, whereas an "N,N-trimethyl" designation would imply two methyl groups on the amine nitrogen, forming a tertiary amine. For the purpose of providing an accurate and verifiable technical resource, this guide will proceed with the well-documented 4-Methyl-3-nitroaniline.
Introduction: The Significance of Physical Properties in Chemical Synthesis
4-Methyl-3-nitroaniline, also known as 3-nitro-p-toluidine, is a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2][3] For researchers and professionals in drug development and chemical manufacturing, a precise understanding of a compound's physical properties is not merely academic; it is a cornerstone of process control, purity assessment, and quality assurance.
The melting and boiling points are fundamental thermal properties that provide a window into the substance's identity, purity, and the nature of its intermolecular forces.[4] A sharp, well-defined melting point is a strong indicator of a pure crystalline solid, whereas impurities will typically cause a depression and broadening of the melting range.[4] Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a critical parameter for purification techniques like distillation and for defining safe handling and storage conditions.[5][6]
This guide provides a detailed overview of the known melting and boiling points of 4-Methyl-3-nitroaniline and presents authoritative, step-by-step protocols for their experimental determination, grounded in established laboratory techniques.
Physicochemical Data Summary for 4-Methyl-3-nitroaniline
The physical properties of 4-Methyl-3-nitroaniline are summarized below. It is critical to note that boiling points are highly dependent on atmospheric pressure; therefore, values measured under vacuum are specified.
| Physical Property | Value | Conditions | Source(s) |
| Melting Point | 74-77 °C | Atmospheric Pressure | [2][7][8] |
| 75.5-81.5 °C | Atmospheric Pressure | [9] | |
| Boiling Point | 169 °C | 21 mmHg (Reduced Pressure) | [1][2] |
| Appearance | Ochre to orange or brown powder/crystals | - | [1][9] |
| Molecular Formula | C₇H₈N₂O₂ | - | [2][7] |
| Molecular Weight | 152.15 g/mol | - | [1][2] |
Experimental Determination of Melting Point
Principle of Melting Point Determination
The melting point of a solid is the temperature at which it transitions into a liquid. For a pure crystalline substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a lower melting point and a broader melting range.[4] Therefore, melting point determination is a rapid and effective method for both identifying a compound and assessing its purity. The most common laboratory technique is the capillary method, which involves heating a small sample in a glass capillary tube within a calibrated apparatus.[10]
Step-by-Step Methodology: Capillary Method
This protocol describes the use of a modern melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation:
-
Ensure the sample of 4-Methyl-3-nitroaniline is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass with a spatula.
-
Take a capillary tube (sealed at one end) and jab the open end into the powder pile several times to collect a small amount of the sample.[11]
-
To pack the sample, turn the tube sealed-end down and drop it through a long, narrow glass tube (or tap it gently on the benchtop). This will cause the sample to pack tightly into the bottom. The packed sample height should be approximately 2-3 mm.[11]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.[11]
-
Ensure the thermometer or temperature probe is correctly positioned.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, heat the sample at a rapid rate to quickly determine a rough melting range. Allow the apparatus to cool significantly before proceeding.[11]
-
Accurate Determination: For an accurate measurement, begin heating at a medium rate until the temperature is about 20°C below the expected melting point (based on the rapid determination or literature value).[11]
-
Slow Heating Phase: Decrease the heating rate significantly so the temperature rises no more than 1-2°C per minute as you approach the melting point. This slow rate is crucial to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11]
-
Record the Melting Range:
-
-
Post-Measurement:
-
Turn off the heater and allow the apparatus to cool. A jet of air or a damp cloth can be used to cool the block more quickly.[11]
-
Dispose of the used capillary tube in a designated glass waste container.
-
Crucial Note: Never re-use a sample that has been melted and re-solidified. Differences in crystal structure can lead to an inaccurate second reading. Always use a fresh sample in a new capillary tube for repeated measurements.[11]
-
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Experimental Determination of Boiling Point
Principle of Boiling Point Determination
A liquid's boiling point is the temperature at which its vapor pressure equals the pressure exerted on it by the surrounding atmosphere.[6][12] At this temperature, the liquid undergoes a phase transition to a gas. Since atmospheric pressure varies with altitude and weather conditions, it is crucial to record the barometric pressure alongside the boiling point for the most accurate and reproducible results.[5][13] For small sample volumes, a micro-determination method using a Thiele tube is highly effective.[13]
Step-by-Step Methodology: Thiele Tube Method
This method is advantageous as it requires less than 0.5 mL of the sample.[13]
-
Sample Preparation:
-
Add approximately 0.5 mL of 4-Methyl-3-nitroaniline (assuming it is in liquid form or can be gently melted) into a small test tube (a fusion tube or a 75x10mm test tube).
-
Take a standard capillary tube (sealed at one end) and place it into the test tube with the open end down.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a small rubber band or a piece of wire. The bottom of the test tube should be aligned with the thermometer bulb.[13]
-
Clamp the thermometer assembly so that it is suspended in a Thiele tube filled with a high-boiling point mineral oil. The sample should be positioned near the middle of the oil bath.[13] The Thiele tube's design promotes uniform heating of the oil via convection.
-
-
Measurement:
-
Gently and continuously heat the side arm of the Thiele tube with a microburner or other suitable heat source.[13]
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a vigorous and continuous stream of bubbles emerges from the capillary tube.[13] This indicates that the liquid's vapor has displaced all the air and is now escaping. The temperature should be slightly above the actual boiling point at this stage.
-
Crucial Step: Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. As the liquid cools, the vapor pressure inside the capillary will decrease. The moment the bubble stream stops and the surrounding oil just begins to be drawn back into the capillary tube, the vapor pressure inside the tube has become equal to the external atmospheric pressure.
-
Record the temperature at this exact moment. This temperature is the boiling point of the liquid.[13]
-
-
Post-Measurement:
-
Allow the apparatus to cool completely before disassembling.
-
Record the current barometric pressure.
-
Workflow for Boiling Point Determination
Caption: Workflow for Thiele Tube Boiling Point Determination.
References
- Melting point determination. (n.d.).
- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Experimental No. (2) Boiling Point. (2021, July 16).
- Boiling Point Determination Methods. (n.d.). Scribd.
- DETERMINATION OF BOILING POINTS. (n.d.).
- Measuring the Melting Point. (2023, May 8). Westlab.
- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Melting Point Determination Lab Guide. (n.d.). Scribd.
- experiment (1) determination of melting points. (2021, September 19).
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3-Nitroaniline. (n.d.). PubChem. Retrieved from [Link].
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OCTAMETHYLCYCLOTETRASILOXANE (D4). (n.d.). Silsource. Retrieved from [Link].
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N-Methyl-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link].
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Octamethylcyclotetrasiloxane. (n.d.). CAS Common Chemistry. Retrieved from [Link].
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Octamethylcyclotetrasiloxane. (n.d.). PubChem. Retrieved from [Link].
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